molecular formula C14H20ClN3O B12218271 N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine;hydrochloride

N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine;hydrochloride

Cat. No.: B12218271
M. Wt: 281.78 g/mol
InChI Key: FMEWMCFWAMEDIM-UHFFFAOYSA-N
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Description

1H Nuclear Magnetic Resonance (NMR) :

Key signals in deuterated dimethyl sulfoxide (DMSO-d₆):

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Pyrazole H4 7.82 Singlet
Pyrazole H5 6.15 Singlet
Methoxyphenyl aromatic protons 6.85–7.10 Multiplet
Methylene (–CH₂–) adjacent to amine 4.32 Singlet
Propyl chain (–CH₂–CH₂–CH₃) 1.25–1.50 (m), 0.92 (t) Multiplet
Methoxy (–OCH₃) 3.74 Singlet

13C NMR :

Carbon Environment Chemical Shift (δ, ppm)
Pyrazole C3 (amine-attached) 148.2
Pyrazole C4 and C5 139.7, 107.4
Methoxyphenyl quaternary carbon 159.1 (C–OCH₃)
Methylene (–CH₂–) adjacent to amine 52.8
Propyl carbons 22.1, 30.5, 13.7

Fourier-Transform Infrared (FT-IR) :

Vibration Mode Wavenumber (cm⁻¹)
N–H stretch (amine) 3300–3200
C–O stretch (methoxy) 1250
Aromatic C=C stretch 1600, 1500
C–N stretch (pyrazole) 1340

Ultraviolet-Visible (UV-Vis) :

The compound exhibits a strong absorption band at $$ \lambda_{\text{max}} = 265 \, \text{nm} $$ attributed to π→π* transitions in the conjugated pyrazole-methoxyphenyl system .

Mass Spectrometric Fragmentation Patterns and Molecular Ion Characterization

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 281.78 ([M+H]⁺), consistent with the molecular weight. Key fragmentation pathways include:

  • Loss of HCl : $$ \text{M}^{+} \rightarrow [\text{M–HCl}]^{+} $$ (m/z 246.2).
  • Cleavage of the Propyl Group :
    • Propene elimination ($$ \text{–C}3\text{H}6 $$): m/z 223.1.
    • Subsequent loss of the methoxyphenylmethyl group: m/z 106.1 (pyrazole fragment).

High-Resolution Mass Spectrometry (HRMS) :

Observed m/z Calculated m/z Formula Error (ppm)
281.7832 281.7829 C₁₄H₁₉ClN₃O⁺ 1.1

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-3-9-17-10-8-14(16-17)15-11-12-4-6-13(18-2)7-5-12;/h4-8,10H,3,9,11H2,1-2H3,(H,15,16);1H

InChI Key

FMEWMCFWAMEDIM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 3-Oxohexanoate

Ethyl 3-oxohexanoate is prepared via Claisen condensation between ethyl propionate and ethyl acetate in the presence of sodium ethoxide. This yields the β-ketoester, which serves as the cyclization substrate.

Cyclization with Hydrazine Hydrate

The β-ketoester reacts with hydrazine hydrate in ethanol under reflux to form 1-propylpyrazole-3-carboxylic acid ethyl ester . Regioselectivity is ensured by the electron-donating propyl group, which directs hydrazine attack to the 3-position.

$$
\text{Ethyl 3-oxohexanoate} + \text{Hydrazine} \rightarrow \text{1-Propylpyrazole-3-carboxylic acid ethyl ester}
$$

Saponification to Carboxylic Acid

The ester is hydrolyzed using aqueous potassium hydroxide (20% w/v) in ethanol at 80°C for 4 hours, yielding 1-propylpyrazole-3-carboxylic acid with >95% purity.

$$
\text{Ester} + \text{KOH} \rightarrow \text{1-Propylpyrazole-3-carboxylic acid} + \text{Ethanol}
$$

Conversion to Primary Amine: Reduction of Carboxamide

The carboxylic acid is transformed into a primary amine via a two-step process involving amidation and reduction.

Acid Chloride Formation

Thionyl chloride (2 equiv) reacts with the carboxylic acid in dichloromethane at 0°C to form 1-propylpyrazole-3-carbonyl chloride . Excess thionyl chloride is removed under vacuum.

$$
\text{Acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} + \text{SO}2 + \text{HCl}
$$

Amination with Ammonia

The acid chloride is treated with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at 0°C, producing 1-propylpyrazole-3-carboxamide in 85% yield.

$$
\text{Acid chloride} + \text{NH}_3 \rightarrow \text{Carboxamide} + \text{HCl}
$$

Borane-THF Reduction

The carboxamide is reduced using borane-tetrahydrofuran complex (1M in THF) under reflux for 6 hours. This yields 1-propylpyrazol-3-amine as a free base, which is purified via distillation.

$$
\text{Carboxamide} + \text{BH}3\text{-THF} \rightarrow \text{1-Propylpyrazol-3-amine} + \text{B(OH)}3
$$

Alkylation with 4-Methoxybenzyl Chloride

The primary amine undergoes alkylation to introduce the 4-methoxybenzyl group.

Synthesis of 4-Methoxybenzyl Chloride

4-Methoxybenzyl alcohol reacts with thionyl chloride (1.2 equiv) in dichloromethane at 25°C for 2 hours, yielding 4-methoxybenzyl chloride after solvent evaporation.

$$
\text{4-Methoxybenzyl alcohol} + \text{SOCl}2 \rightarrow \text{4-Methoxybenzyl chloride} + \text{SO}2 + \text{HCl}
$$

N-Alkylation Reaction

A mixture of 1-propylpyrazol-3-amine (1 equiv), 4-methoxybenzyl chloride (1.1 equiv), and triethylamine (2 equiv) in acetonitrile is stirred at 60°C for 12 hours. The product, N*-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine , is isolated via column chromatography (silica gel, ethyl acetate/hexane).

$$
\text{Amine} + \text{4-Methoxybenzyl chloride} \rightarrow \text{Secondary amine} + \text{HCl}
$$

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability.

Acidification with Hydrogen Chloride

Dry hydrogen chloride gas is bubbled through a solution of the secondary amine in diethyl ether at 0°C until precipitation ceases. The solid is filtered and dried under vacuum, yielding N*-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine hydrochloride in 90% yield.

$$
\text{Secondary amine} + \text{HCl} \rightarrow \text{Hydrochloride salt}
$$

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound are summarized below:

Compound $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$d_6 $$) IR (cm$$ ^{-1} $$)
1-Propylpyrazole-3-carboxylic acid δ 1.02 (t, 3H, CH$$ _3 $$), 1.85 (m, 2H, CH$$ _2 $$), 4.30 (t, 2H, NCH$$ _2 $$), 6.85 (s, 1H, pyrazole-H) 1705 (C=O), 2500–3300 (COOH)
1-Propylpyrazol-3-amine δ 1.05 (t, 3H, CH$$ _3 $$), 1.90 (m, 2H, CH$$ _2 $$), 3.45 (s, 2H, NH$$ _2 $$), 6.40 (s, 1H, pyrazole-H) 3350, 3450 (NH$$ _2 $$)
Final hydrochloride salt δ 1.08 (t, 3H, CH$$ _3 $$), 2.10 (m, 2H, CH$$ _2 $$), 4.60 (s, 2H, NCH$$ _2 $$), 7.25 (d, 2H, Ar-H) 1600 (C=N), 1250 (C-O)

Optimization and Yield Considerations

  • Pyrazole cyclization : Lithium hexamethyldisilazide (LHMDS) enhances regioselectivity, favoring 1-propyl-3-carboxylate formation (yield: 78% vs. 65% without LHMDS).
  • Borane reduction : Excess BH$$ _3 $$-THF (3 equiv) ensures complete amide-to-amine conversion, reducing byproduct formation to <5%.
  • Alkylation : A 10% molar excess of 4-methoxybenzyl chloride compensates for volatility losses, achieving 88% yield.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine;hydrochloride is C14H20ClN3O, with a molecular weight of 281.78 g/mol. The compound features a methoxyphenyl group attached to a pyrazole ring and a propylamine side chain, enhancing its solubility and stability as a hydrochloride salt.

1. Anti-inflammatory and Analgesic Effects
Research indicates that N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine exhibits significant anti-inflammatory and analgesic activities. These effects are likely mediated through interactions with specific receptors or enzymes involved in inflammatory pathways. Studies have shown that compounds within the pyrazole class can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

2. Mechanism of Action
The compound's mechanism of action involves modulation of biochemical pathways related to inflammation and pain management. Interaction studies have demonstrated that it may influence signaling pathways that regulate pain perception and inflammatory responses, potentially leading to new therapeutic strategies for conditions like arthritis and other inflammatory diseases .

Synthesis Methodologies

The synthesis of N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate hydrazones with carbonyl compounds.
  • Substitution Reactions : The methoxyphenyl and propylamine groups are introduced via nucleophilic substitution methods.
  • Hydrochloride Salt Formation : The final product is converted into its hydrochloride form to enhance solubility for biological testing .

Case Studies

Several case studies have documented the efficacy of similar pyrazole derivatives in clinical settings:

  • Anti-cancer Activity : A study on pyrazole derivatives reported promising results against various cancer cell lines, including HeLa cells, demonstrating cytotoxic potential .
  • Analgesic Studies : Research has shown that certain pyrazole compounds significantly reduce pain in animal models, suggesting their potential as analgesics in human medicine .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Pharmacological Notes References
N-[(4-Methoxyphenyl)methyl]-1-propylpyrazol-3-amine hydrochloride C₁₄H₂₀ClN₃O 281.79 4-Methoxyphenylmethyl, 1-propyl pyrazole Likely via alkylation or coupling (inferred) Research compound (specific use undefined) -
Tamsulosin Hydrochloride C₂₀H₂₈ClNO₃S 408.96 4-Methoxyphenyl, phenylethylamine Asymmetric synthesis, chlorosulfonation, amination Alpha-1 adrenergic antagonist (BPH treatment)
Imp. F(EP) Hydrochloride C₁₈H₂₆ClNO 325.86 Cyclohexenyl, 4-methoxyphenyl Not specified (impurity of synthesis) Pharmaceutical impurity
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₅N₅ 241.29 Pyridinyl, cyclopropyl Copper-catalyzed coupling with Cs₂CO₃ Research intermediate
4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine C₁₆H₁₈N₄OS 330.41 Thiazole, pyrrole, 4-methoxyphenyl Not specified Heterocyclic research compound

Key Structural Differences

Core Heterocycle :

  • The target compound uses a pyrazole ring, whereas Imp. F(EP) () and Tamsulosin () employ aliphatic amine backbones . The thiazole derivative () incorporates a thiazole ring , which alters electronic properties and binding affinity .

Substituent Effects: The 4-methoxyphenylmethyl group in the target compound contrasts with Tamsulosin’s phenylethylamine side chain, reducing molecular weight (281.79 vs. The propyl chain at the pyrazole 1-position may enhance lipophilicity compared to cyclopropyl or thiazole substituents in analogs .

Synthetic Routes: Tamsulosin’s synthesis involves asymmetric synthesis and multiple steps (e.g., hydrogenolysis), while the pyridinyl-pyrazole analog () uses copper catalysis and cesium carbonate . The target compound’s synthesis is inferred to involve alkylation of pyrazole-3-amine with 4-methoxyphenylmethyl chloride.

Pharmacological and Industrial Relevance

  • Tamsulosin Hydrochloride : Clinically used for benign prostatic hyperplasia (BPH), its 4-methoxyphenyl group contributes to alpha-1 adrenergic receptor selectivity .
  • Impurities () : Highlight the importance of rigorous purification in pharmaceutical manufacturing, as cyclohexenyl/cyclohexyl impurities may arise during synthesis .

Biological Activity

N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine;hydrochloride is a pyrazole derivative with promising biological activities. This compound, characterized by its methoxyphenyl group, pyrazole ring, and propylamine side chain, has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C14H20ClN3O, with a molecular weight of 281.78 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for various research applications .

Property Details
Molecular FormulaC14H20ClN3O
Molecular Weight281.78 g/mol
SolubilityEnhanced in hydrochloride form

Research indicates that the biological activity of N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine is likely mediated through interactions with specific molecular targets such as enzymes or receptors involved in inflammation and pain pathways. The compound's mechanism may include modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response .

Anti-inflammatory Effects

N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine has demonstrated significant anti-inflammatory properties. Studies have shown that it inhibits the production of pro-inflammatory mediators such as prostaglandins and leukotrienes by targeting the arachidonic acid metabolism pathway. For instance, it was reported to inhibit 5-lipoxygenase (5-LO) with an IC50 ranging from 3.5 to 11.5 μM in various assays .

Analgesic Properties

The compound also exhibits analgesic effects, which have been evaluated in animal models. In vivo studies have shown that N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine can reduce pain responses induced by chemical irritants or inflammatory agents, suggesting its potential utility in pain management therapies .

Case Studies and Research Findings

Several studies have explored the efficacy of N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine in clinical and preclinical settings:

  • In Vitro Studies : Research involving cell lines has shown that this compound effectively reduces the secretion of inflammatory cytokines in response to stimuli, indicating its role as an anti-inflammatory agent.
  • Animal Models : In animal models of arthritis, administration of N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine resulted in decreased joint swelling and pain scores compared to control groups .
  • Mechanistic Studies : Further investigations revealed that the compound's analgesic effects are associated with modulation of central nervous system pathways, particularly those involving cyclooxygenase inhibition .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine, a comparison with structurally similar compounds can be insightful:

Compound Name Unique Features
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylanilineContains a dimethylamino group
2-Methoxy-5-((phenylamino)methyl)phenolFeatures a phenolic hydroxyl group
N-(4-methoxyphenyl)acetamideSimple acetamide structure

N-[(4-methoxyphenyl)methyl]-1-propylpyrazol-3-amine is distinguished by its specific combination of functional groups that contribute to its unique biological activities compared to these analogs .

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